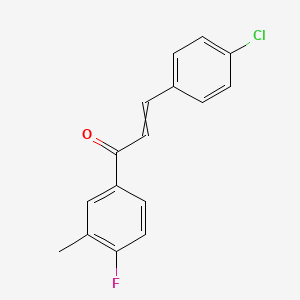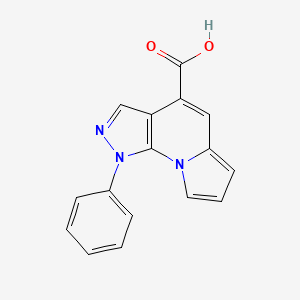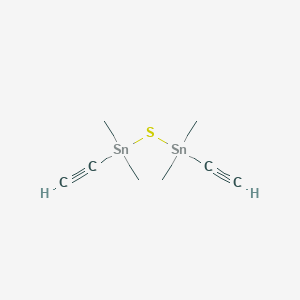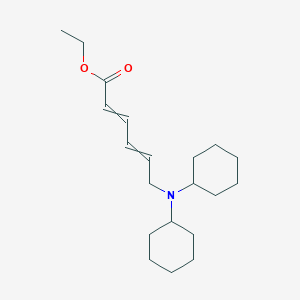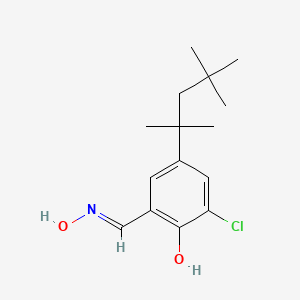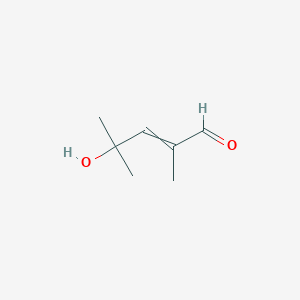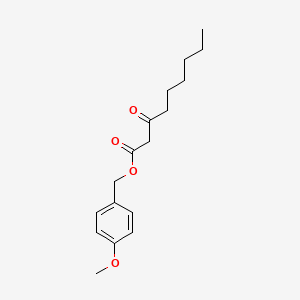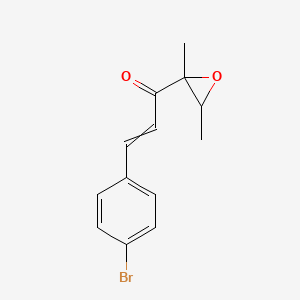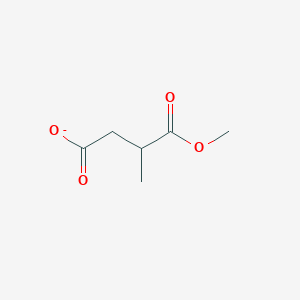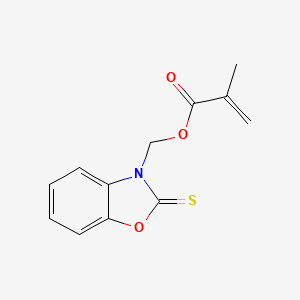
(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a sulfanylidene group and a methylprop-2-enoate moiety, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate typically involves the cyclization of 2-aminophenols with β-diketones. This reaction is catalyzed by a combination of Brønsted acid and CuI, which facilitates the formation of the benzoxazole ring . The reaction conditions are mild and can tolerate various substituents such as methyl, chloro, bromo, nitro, and methoxy groups on the 2-aminophenol .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be an efficient method for synthesizing benzoxazoles .
Chemical Reactions Analysis
Types of Reactions
(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring and the methylprop-2-enoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzoxazole derivatives.
Scientific Research Applications
(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzoxazole ring can interact with aromatic residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog without the sulfanylidene and methylprop-2-enoate groups.
Benzothiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring.
Benzimidazole: Features a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness
(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
118590-09-3 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(2-sulfanylidene-1,3-benzoxazol-3-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H11NO3S/c1-8(2)11(14)15-7-13-9-5-3-4-6-10(9)16-12(13)17/h3-6H,1,7H2,2H3 |
InChI Key |
UZZISSKLJABBDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCN1C2=CC=CC=C2OC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)
![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
